molecular formula C5H10O3 B1600146 (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 204509-08-0

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B1600146
CAS No.: 204509-08-0
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-WHFBIAKZSA-N
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Description

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol ( 204509-08-0) is a high-value chiral tetrahydrofuran derivative with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . This compound serves as a crucial chiral building block and synthetic intermediate in organic and medicinal chemistry . Its significant research value lies in its application for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds . Tetrahydrofuran derivatives like this one are recognized as important intermediates for launched retroviral drugs . The defined (3S,5S) stereochemistry is essential for controlling the three-dimensional structure and biological activity of the resulting target molecules, making it invaluable for asymmetric synthesis . The compound features both a hydroxymethyl and a hydroxyl group, which provide versatile handles for further chemical modification, including oxidation, reduction, and nucleophilic substitution reactions . When handling, please note the following safety information: the compound has the hazard statements H302 (Harmful if swallowed), H313 (May be harmful in contact with skin), H319 (Causes serious eye irritation), and H227 (Combustible liquid)[citation:2). This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It should be stored sealed in a dry environment, ideally at 2-8°C .

Properties

IUPAC Name

(3S,5S)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444914
Record name (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204509-08-0
Record name (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Acetylation and Subsequent Deprotection

One industrially viable method involves preparing protected intermediates such as (3S,5S)-2,3-dihydroxy-5-hydroxymethyltetrahydrofuran triacetate followed by deprotection steps to yield the target compound.

  • Key steps:

    • The starting material (compound A) is reacted with an acetylating reagent under inert atmosphere in a polar organic solvent.
    • The reaction is catalyzed by protonic acids and/or Lewis bases.
    • The acetylation proceeds under mild conditions, yielding triacetate derivatives (compound B).
    • Subsequent filtration and vacuum distillation are used for purification.
    • Final deacetylation yields (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
  • Advantages:

    • Mild reaction conditions.
    • High yield and atom economy.
    • Suitable for both small-scale laboratory synthesis and large-scale industrial production.
  • Reference: CN Patent CN101805380A describes this method emphasizing green chemistry standards and scalability.

Reduction of Suitable Precursors Using Sodium Borohydride

A widely used laboratory-scale approach involves the reduction of tetrahydrofuran derivatives bearing carbonyl or protected hydroxyl groups:

  • Procedure:

    • Sodium borohydride is added portionwise to a methanolic solution of the precursor compound at 0 °C.
    • The reaction mixture is then warmed to room temperature and stirred overnight.
    • The reaction is quenched with water, solvents evaporated, and the residue purified by filtration through neutral alumina.
    • The product is isolated after evaporation and recrystallization or filtration.
  • Outcome:

    • This method yields this compound as a mixture of diastereomers, which can be separated by chromatography if needed.
  • Reference: This approach is detailed in experimental procedures for functionalized tetrahydrofuran derivatives, including sodium borohydride reductions of hydrazone intermediates.

Catalytic Hydrogenation for Industrial Scale Production

For large-scale synthesis, catalytic hydrogenation offers an efficient and cost-effective route:

  • Method:

    • A suitable precursor with reducible functional groups is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon.
    • Reaction conditions are optimized to maintain stereochemical integrity.
    • This method allows for the bulk production of the compound with high purity.
  • Reference: Industrial synthesis methods often employ catalytic hydrogenation to reduce tetrahydrofuran derivatives, as noted in industrial chemistry literature.

Functional Group Manipulation via Mitsunobu Reaction and Other Substitution Reactions

Advanced synthetic routes involve functional group transformations to install or invert stereochemistry:

  • Mitsunobu Reaction:

    • Used to generate good leaving groups from alcohols.
    • Followed by bimolecular nucleophilic substitution that inverts stereochemistry at the reaction center.
    • Enables stereocontrolled synthesis of this compound derivatives.
  • Mesylation and Subsequent Substitution:

    • Hydroxyl groups are converted into mesylates (methanesulfonates) using methanesulfonyl chloride and triethylamine.
    • Mesylates serve as intermediates for further nucleophilic substitution reactions.
    • Purification is typically achieved by silica gel chromatography.
  • Reference: These methods are described in detailed synthetic studies involving tetrahydrofuran derivatives functionalized at the 3- and 5-positions.

Enzymatic and Chiral Catalyst-Mediated Asymmetric Synthesis

To achieve high enantiomeric purity, enzymatic or chiral catalyst-mediated methods are employed:

  • Approach:

    • Use of chiral catalysts or enzymes to direct stereoselective ring formation.
    • Protective groups such as silyl ethers or dimethoxytrityl groups are used to control regioselectivity and stereochemistry.
    • These methods provide access to enantiomerically enriched this compound.
  • Reference: Such stereoselective syntheses are reported in carbohydrate chemistry and natural product synthesis literature.

Summary Table of Preparation Methods

Method Key Reagents / Conditions Scale Advantages References
Acetylation and Deprotection Acetylating agent, protonic acid/Lewis base, polar solvent, inert atmosphere Lab and Industrial Mild, high yield, atom-economical
Sodium Borohydride Reduction NaBH4, MeOH, 0 °C to RT Laboratory Simple, effective for diastereomers
Catalytic Hydrogenation H2 gas, Pd/C catalyst Industrial Scalable, cost-effective
Mitsunobu Reaction & Mesylation Triphenylphosphine, MsCl, Et3N Laboratory Stereochemical control, functionalization
Enzymatic / Chiral Catalysis Chiral catalysts, protective groups Laboratory High enantiomeric purity

Detailed Research Findings

  • The acetylation method (patented) emphasizes green chemistry principles, with simple operation and mild conditions, making it suitable for industrial application.

  • Sodium borohydride reduction is a robust method yielding mixtures of diastereomers, which can be separated chromatographically.

  • Catalytic hydrogenation is preferred industrially due to scalability and cost-efficiency.

  • Functional group transformations such as mesylation and Mitsunobu reactions allow for precise stereochemical control and are useful in complex synthetic sequences.

  • Enzymatic and chiral catalyst-mediated syntheses provide routes to enantiomerically pure compounds, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydroxyl groups can be reduced to form corresponding ethers.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce ethers.

Scientific Research Applications

Organic Chemistry

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol serves as a versatile intermediate in the synthesis of complex organic molecules. Its hydroxyl and hydroxymethyl functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis .

Biological Applications

This compound has been studied for its potential role in biochemical pathways and as a precursor for biologically active compounds. Research indicates that it can be incorporated into nucleosides and nucleotides, facilitating studies on DNA and RNA interactions .

Table 1: Biological Activities of this compound

Activity TypeDescription
AntiviralInvestigated for potential antiviral properties
AnticancerShown cytotoxic effects against various tumor cell lines
Enzyme InteractionMay influence enzyme activity in metabolic pathways

Pharmaceutical Applications

The compound is being explored for its therapeutic properties. It has been noted as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting viral infections and cancer .

Case Study: Antiviral Properties
In a study examining the antiviral activity of modified nucleosides derived from this compound, compounds demonstrated significant efficacy against hepatitis B virus, indicating its potential as a lead compound for drug development .

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and specialty materials due to its unique chemical properties . Its role as a chemical intermediate enhances the production processes of various compounds.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its ability to participate in various chemical reactions due to its hydroxyl and hydroxymethyl groups. These functional groups can interact with different molecular targets, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Nucleoside Derivatives

Compounds with tetrahydrofuran backbones modified with purine or pyrimidine bases exhibit distinct biological activities:

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Features Biological Activity Reference
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol C₅H₁₀O₃ 118.13 N/A Hydroxymethyl and hydroxyl groups Not explicitly reported
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol C₁₀H₁₂N₅O₃Cl 285.69 N/A Chloropurine substitution at C5 Antiviral/prodrug potential
(2R,3R,4S,5S)-4-Amino-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol C₁₂H₁₈N₆O₃ 294.31 N/A Amino and dimethylamino modifications Nucleic acid synthesis
(2R,3S,5R)-5-(6-Amino-2-nitro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol C₁₀H₁₃N₆O₆ 313.09 166–168 Nitro and amino groups on purine Nucleoside analog research

Key Observations :

  • The target compound lacks a nucleobase, distinguishing it from analogs like compound 20 or 2-amino-6-chloropurine derivatives , which are studied for antiviral or anticancer applications.
  • Stereochemistry at C3 and C5 influences solubility and intermolecular interactions. For example, (2R,3S,5R)-configured purine derivatives exhibit higher melting points (e.g., 218–220°C for compound 6 ), likely due to hydrogen bonding.

Aryl-Substituted Tetrahydrofurans

Compounds with diaryl or ethylsulfanylmethyl groups demonstrate cyclooxygenase (COX) inhibition:

Compound Name Molecular Formula MW (g/mol) Key Features Biological Activity Reference
(2R,3S,5S*)-5-Ethylsulfanylmethyl-2,3-diphenyl-tetrahydrofuran-3-ol C₂₁H₂₆O₄S 373 Diaryl and ethylsulfanylmethyl groups COX-2 inhibition (IC₅₀: 0.5 µM)
This compound C₅H₁₀O₃ 118.13 Hydroxymethyl and hydroxyl groups Not reported

Key Observations :

  • Aryl-substituted analogs (e.g., compound 38 ) show potent COX-2 inhibition due to hydrophobic interactions with the enzyme’s active site. The target compound’s polar hydroxyl groups may limit membrane permeability, reducing similar activity.
  • Ethylsulfanylmethyl groups enhance lipophilicity, critical for cytotoxicity in compounds like 43 (IC₅₀: 3.2 µM against MCF-7 cells) .

Natural Product Derivatives

Tetrahydrofuran derivatives isolated from plants exhibit anti-inflammatory and lipid-lowering effects:

Compound Name Molecular Formula MW (g/mol) Key Features Biological Activity Reference
(3S,4S,5S,7S,8S,9S)-3,8-Epoxy-7-hydroxy-4,8-dimethylperhydrocyclopenta[c]pyran C₁₀H₁₆O₃ 184.23 Fused cyclopentane-pyran system Anti-inflammatory (IC₅₀: 29.04 µM)
This compound C₅H₁₀O₃ 118.13 Simple tetrahydrofuran scaffold Not reported

Key Observations :

  • Natural products like compound 3 from 蜘蛛香 exhibit anti-inflammatory activity via NO suppression , whereas the target compound’s simpler structure may lack the functional groups necessary for such interactions.

Key Observations :

  • Purine-containing analogs (e.g., 550-33-4 ) pose additional respiratory hazards (H335), absent in the target compound.

Biological Activity

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, efficacy in various studies, and its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with hydroxymethyl and hydroxyl functional groups. These groups are pivotal for its biological interactions and reactivity. The stereochemistry of the compound influences its binding affinity to various biological targets, making it a subject of interest in drug design and development.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl and hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors, allowing it to act as a substrate or inhibitor in various biochemical pathways.

  • Nucleic Acid Synthesis : It can mimic natural nucleosides, potentially incorporating into DNA or RNA, which may inhibit viral replication or induce apoptosis in cancer cells .
  • Antioxidant Properties : The compound demonstrates antioxidant activity, protecting cells from oxidative stress, which is crucial in many pathological conditions.
  • Antimicrobial Activity : Preliminary studies indicate efficacy against certain pathogens, suggesting potential as an antimicrobial agent.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • Antiviral Activity : In vitro studies showed that derivatives of this compound exhibit significant antiviral properties against various viruses, including coronaviruses. For instance, related compounds demonstrated inhibition of SARS-CoV-2 replication with effective concentrations (EC50) in the nanomolar range .
  • Anticancer Potential : Research indicates that the compound can induce apoptosis in cancer cell lines. For example, when tested on A549 lung cancer cells, it showed a dose-dependent increase in apoptotic markers .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:

CompoundAntiviral ActivityAntioxidant ActivityAnticancer Activity
This compoundSignificant (EC50 ~ 100 nM)ModerateHigh
(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-olModerateLowModerate
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-olLowHighLow

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods including catalytic hydrogenation and reduction processes using sodium borohydride or lithium aluminum hydride under controlled conditions to maintain stereochemistry . Its industrial applications span across pharmaceuticals as a precursor for bioactive compounds and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool strategies. For example, stereochemical control during cyclization of diols or ketones using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) ensures enantiomeric purity. Post-synthesis, confirm stereochemistry using 13C^{13}\text{C}-NMR or polarimetry. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are critical for structural validation . Purity (>95%) should be verified via HPLC with chiral columns to resolve enantiomers .

Q. What safety measures are required when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Use fume hoods for weighing or handling powdered forms to minimize inhalation risks .
  • Engineering Controls : Ensure proper ventilation and avoid direct skin contact. Contaminated gloves must be disposed of as hazardous waste .
  • First Aid : In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention. Safety data sheets (SDS) must be accessible .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm backbone structure and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and spatial interactions .
  • Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+Na]+ peaks) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, particularly if synthetic routes yield ambiguous NMR data .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variations.

  • Step 1 : Compare HPLC retention times and purity profiles across batches. Use gradient elution with UV detection at 254 nm to identify co-eluting impurities .
  • Step 2 : Re-evaluate NMR spectra in deuterated solvents (e.g., DMSO-d6_6) to detect residual solvents or diastereomers.
  • Step 3 : Perform X-ray diffraction on single crystals to resolve stereochemical ambiguities .
  • Step 4 : Optimize synthetic conditions (e.g., reaction temperature, catalyst loading) to minimize side products .

Q. What strategies are effective for incorporating this compound into enzyme inhibition studies?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with tetrahydrofuran-binding domains (e.g., glycosidases, nucleoside kinases) .
  • Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., 32P^{32}\text{P}-ATP incorporation) to measure IC50_{50} values. Include positive controls (e.g., known inhibitors) to validate assay robustness.
  • Mechanistic Studies : Perform kinetic analyses (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive binding modes .

Q. How can structural modifications enhance the compound’s stability in aqueous buffers?

  • Methodological Answer :

  • Hydroxymethyl Group Protection : Acetylation or silylation (e.g., tert-butyldimethylsilyl ether) prevents oxidation. Deprotection post-reaction restores functionality .
  • pH Optimization : Stability studies in buffers (pH 4–8) identify degradation pathways. Use LC-MS to monitor hydrolysis products .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon to prevent moisture uptake .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Validate with free-energy perturbation (FEP) calculations .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., hydroxyl positioning) with inhibitory potency .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data in enzyme inhibition assays?

  • Methodological Answer :

  • Source 1 : Variability in enzyme purity (e.g., commercial vs. in-house preparations). Validate enzyme activity with standard substrates before testing the compound .
  • Source 2 : Buffer composition (e.g., divalent cations like Mg2+^{2+}) may alter binding kinetics. Repeat assays in cation-free buffers .
  • Source 3 : Compound degradation during assay setup. Pre-incubate the compound with buffer and quantify intact material via LC-MS before adding enzymes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

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